molecular formula C16H18FN3O4 B2783245 ethyl 4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carboxylate CAS No. 1904372-77-5

ethyl 4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carboxylate

Cat. No.: B2783245
CAS No.: 1904372-77-5
M. Wt: 335.335
InChI Key: RTBGONIOPNGVNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carboxylate is an intricate and notable compound primarily studied for its potential applications in medicinal chemistry. The structure includes a quinazoline ring substituted with a fluoro and a piperidine moiety, introducing unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis begins with commercially available substrates such as 6-fluoro-2,4-dioxo-1,2-dihydroquinazoline and piperidine-1-carboxylate.

  • Condensation Reaction: : The key synthetic route involves a condensation reaction between the quinazoline derivative and the piperidine-1-carboxylate under controlled acidic conditions.

  • Esterification: : The product of the condensation reaction undergoes esterification with ethanol to yield ethyl 4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carboxylate.

Industrial Production Methods

Industrial production may utilize continuous flow reactors to ensure consistent reaction conditions, improving yield and reducing reaction time. Solvent selection and purification steps are crucial to obtain high-purity compounds, ready for pharmaceutical application.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring.

  • Reduction: : Reduction reactions can target the quinazoline ring to modify its electronic properties.

  • Substitution: : Halogen substitution reactions, especially involving the fluorine atom, can modify the compound's activity.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or hydrogen peroxide under acidic conditions.

  • Reduction: : Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

  • Substitution: : Organometallic reagents such as Grignard reagents or halogen exchange with alkali metals.

Major Products

The primary products formed from these reactions are typically derivatives of the original compound, modified at specific functional groups to alter its activity or stability.

Scientific Research Applications

Ethyl 4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carboxylate has been explored extensively in:

  • Chemistry: : Investigated as a reactive intermediate in organic synthesis.

  • Biology: : Used in binding studies to understand protein-ligand interactions.

  • Medicine: : Studied for its potential anti-cancer properties due to its ability to inhibit certain kinases.

  • Industry: : Applied in the development of novel agrochemicals and pharmaceuticals due to its versatile reactivity.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets such as enzyme active sites or receptor proteins. Its quinazoline moiety is particularly effective at binding to ATP-binding pockets in kinases, inhibiting their activity and thereby modulating cell signaling pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

Ethyl 4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carboxylate stands out due to its specific substitution pattern:

  • Similar Compounds: : Other quinazoline derivatives like gefitinib and erlotinib also target kinases but lack the piperidine-1-carboxylate moiety.

  • Uniqueness: : The fluoro and piperidine substitutions grant it unique binding affinities and reactivity profiles compared to simpler quinazoline derivatives.

This compound’s unique structural features and diverse reactivity make it a valuable molecule for ongoing scientific research. It’s like a chemical Swiss army knife—versatile, adaptable, and indispensable for scientists.

Properties

IUPAC Name

ethyl 4-(6-fluoro-2,4-dioxo-1H-quinazolin-3-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O4/c1-2-24-16(23)19-7-5-11(6-8-19)20-14(21)12-9-10(17)3-4-13(12)18-15(20)22/h3-4,9,11H,2,5-8H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBGONIOPNGVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)N2C(=O)C3=C(C=CC(=C3)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.